molecular formula C10H14ClNO B3166267 5-CHLORO-2-(2-METHYLPROPOXY)-BENZENAMINE CAS No. 90944-94-8

5-CHLORO-2-(2-METHYLPROPOXY)-BENZENAMINE

Cat. No.: B3166267
CAS No.: 90944-94-8
M. Wt: 199.68 g/mol
InChI Key: HDYFZIBCLZCJHO-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-methylpropoxy)-benzenamine: is an organic compound with the molecular formula C10H14ClNO It is a derivative of benzenamine, where the amine group is substituted with a 5-chloro and a 2-(2-methylpropoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-(2-methylpropoxy)-benzenamine typically involves the following steps:

    Nitration: The starting material, 5-chloro-2-nitrobenzenamine, is prepared by nitration of 5-chloro-2-nitrobenzene.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid.

    Alkylation: The final step involves the alkylation of the amine group with 2-methylpropyl bromide in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-2-(2-methylpropoxy)-benzenamine can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used in substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted benzenamine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.

Industry:

  • Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-(2-methylpropoxy)-benzenamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

  • 5-Chloro-2-isopropoxy-benzenamine
  • 5-Chloro-2-ethoxy-benzenamine
  • 5-Chloro-2-methoxy-benzenamine

Comparison:

  • 5-Chloro-2-(2-methylpropoxy)-benzenamine is unique due to the presence of the 2-methylpropoxy group, which can influence its reactivity and biological activity.
  • Compared to 5-chloro-2-isopropoxy-benzenamine, the additional methyl group in this compound may result in different steric and electronic effects.
  • The ethoxy and methoxy derivatives may have different solubility and reactivity profiles due to the shorter alkyl chains.

Properties

IUPAC Name

5-chloro-2-(2-methylpropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYFZIBCLZCJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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